(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine
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Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives to yield benzimidazoles . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Scientific Research Applications
Mechanistic Study and Metabolic Pathways
- Arylhydroxylamine Rearrangement in Rats: A study by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamine in rats. This research identified 1-methylbenzimidazol-2-one as a major metabolite from the incubation of 1-hydroxy-1-phenyl-3-methylurea with liver homogenates or when injected in rats. This process involves hepatic isomerase-catalyzed rearrangements of hydroxylamines, which could be pertinent to understanding the metabolism and potential applications of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine in biological systems (Sternson & Gammans, 1975).
Chemical Synthesis and Reactions
- Hydroxylamine Derivatives Synthesis: Markova et al. (1970) described the synthesis of hydroxylamine derivatives involving 1-methylbenzimidazol-2-ylmethyl. This includes the study of its reactions with HCl, leading to various structural formations, crucial for understanding the chemical behavior of related compounds (Markova et al., 1970).
- Formation of Benzimidazoles: Morgan and Turner (1969) conducted a study on the formation of benzimidazoles from o-aminoacetanilide, which is relevant to understanding the chemical pathways and synthesis techniques applicable to this compound (Morgan & Turner, 1969).
Potential Applications in Material Science
- Ruthenium(II) Charge-Transfer Sensitizers: Kohle, Ruile, and Grätzel (1996) explored the synthesis and properties of complexes containing 1-methylbenzimidazol-2-yl, used in charge-transfer sensitizers. This indicates potential applications of similar compounds in material science, particularly in the context of energy transfer and storage (Kohle et al., 1996).
Biomedical and Pharmacological Research
- Antiprotozoal Activity of 1-Methylbenzimidazole Derivatives: Valdez-Padilla et al. (2009) synthesized and evaluated the antiprotozoal activity of 1-methylbenzimidazole derivatives, which suggests potential pharmacological uses for structurally related compounds like this compound in treating protozoal infections (Valdez-Padilla et al., 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves the condensation of 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-(1-methylbenzimidazol-2-yl)-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |
CAS No. |
929974-07-2 |
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3 |
InChI Key |
VCGVKTADLHNERP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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